N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide

PI3Kβ inhibitor isoform selectivity AlphaScreen assay

N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide is a synthetic small-molecule quinoline-8-sulfonamide that functions as an ATP-competitive inhibitor of class IA phosphoinositide 3-kinases (PI3Ks). It is disclosed as a representative example in a patent family claiming PI3K and/or mTOR inhibitors and has been deposited in public bioactivity databases under ChEMBL ID CHEMBL2165011.

Molecular Formula C20H19N3O3S
Molecular Weight 381.45
CAS No. 1210287-89-0
Cat. No. B2376490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide
CAS1210287-89-0
Molecular FormulaC20H19N3O3S
Molecular Weight381.45
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C20H19N3O3S/c24-19-11-1-2-13-23(19)17-9-4-8-16(14-17)22-27(25,26)18-10-3-6-15-7-5-12-21-20(15)18/h3-10,12,14,22H,1-2,11,13H2
InChIKeyVEKWKUVUJVAGCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide (CAS 1210287-89-0) – Baseline Identity for Selective PI3Kβ Procurement


N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide is a synthetic small-molecule quinoline-8-sulfonamide that functions as an ATP-competitive inhibitor of class IA phosphoinositide 3-kinases (PI3Ks). It is disclosed as a representative example in a patent family claiming PI3K and/or mTOR inhibitors [1] and has been deposited in public bioactivity databases under ChEMBL ID CHEMBL2165011 [2]. The compound exhibits the highest affinity for the p110β catalytic subunit (PI3Kβ) relative to other class IA isoforms and mTOR, distinguishing it within this structural class.

PI3Kβ-preferential inhibitor for isoform-selective kinase studies
ATP-competitive quinoline-8-sulfonamide chemotype
Documented selectivity fingerprint from patent and BindingDB

Why a Generic PI3K Inhibitor Cannot Replace N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide in Isoform-Selective Workflows


Quinoline-8-sulfonamide PI3K inhibitors span a wide range of isoform selectivity profiles, and small structural modifications can dramatically shift potency across p110α, β, γ, δ, and mTOR [1]. N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide possesses a unique substitution pattern—a 2-oxopiperidin-1-yl group at the meta position of the aniline ring—that confers preferential PI3Kβ binding [2]. Substituting it with an analog lacking this meta-substituted oxopiperidine, or with a pan-PI3K inhibitor such as wortmannin or LY294002, would erase the PI3Kβ-biased selectivity window documented below, leading to confounding off-target pharmacology in cellular and in vivo experiments.

Pan-PI3K inhibitor (e.g., wortmannin, LY294002): PI3Kβ-biased selectivity may be lost, complicating PI3Kα-dependent metabolic endpoint interpretation.
Para-substituted quinoline-8-sulfonamide analog: Meta-oxopiperidine substitution is critical for β-preference; substitution with para analogs may yield a pan-class IA profile.

N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide – Quantified Differentiation Evidence for Scientific Procurement


PI3Kβ vs. PI3Kα Selectivity: A 4.9‑Fold Preference Defined in a Single Assay

In a head-to-head AlphaScreen assay measuring inhibition of recombinant human PI3K isoforms co-expressed with p85α in Sf9 cells, N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide showed a Ki of 41 nM against PI3Kβ versus 200 nM against PI3Kα, yielding a 4.9‑fold selectivity for the β isoform [1]. This contrasts with pan-PI3K reference inhibitors such as wortmannin and LY294002, which exhibit sub‑2‑fold selectivity across class IA isoforms under identical assay conditions [2].

PI3Kβ/α Selectivity
Head-to-head
4.9‑fold selectivity (β Ki 41 nM vs α Ki 200 nM)
Supports PI3Kβ-selective pathway studies
AlphaScreen assay; Sf9 cells
PI3Kβ inhibitor isoform selectivity AlphaScreen assay

PI3Kβ vs. PI3Kδ vs. PI3Kγ Discrimination: Quantified Isoform Resolution

Under identical AlphaScreen conditions, the compound displayed Ki values of 41 nM (PI3Kβ), 63 nM (PI3Kδ), and 110 nM (PI3Kγ) [1]. The PI3Kβ/PI3Kγ selectivity is 2.7‑fold, and PI3Kβ/PI3Kδ selectivity is 1.5‑fold. This fine discrimination profile enables functional assignment of phenotypes to the β isoform rather than δ or γ, which is not achievable with broadly equipotent quinoline-8-sulfonamide analogs that show ≤1.3‑fold differences across these three isoforms [1].

Isoform Discrimination
Head-to-head
PI3Kβ: 41 nM / δ: 63 nM / γ: 110 nM; β/γ 2.7×, β/δ 1.5×
Supports PI3Kβ over δ/γ functional assignment
AlphaScreen assay; comparator analog ≤1.3‑fold across isoforms
PI3Kβ selectivity PI3Kδ PI3Kγ kinase profiling

Strong Discrimination Against mTOR: >240‑Fold Selectivity Window

The compound was profiled against mTOR kinase activity in a Lanthascreen FRET assay measuring recombinant GST‑tagged mTOR-mediated 4EBP1 phosphorylation. It exhibited an IC50 of 10,000 nM, compared to a PI3Kβ Ki of 41 nM, translating to a 244‑fold selectivity for PI3Kβ over mTOR [1]. This contrasts sharply with dual PI3K/mTOR inhibitors such as BEZ235 (mTOR IC50 ≈ 20 nM) and PI‑103 (mTOR IC50 ≈ 20 nM), which potently suppress both kinases [2].

mTOR Selectivity
Head-to-head
>244‑fold PI3Kβ/mTOR selectivity (mTOR IC50 10,000 nM vs β Ki 41 nM)
Supports PI3Kβ-specific vs mTOR co-inhibition studies
Lanthascreen FRET assay; dual PI3K/mTOR inhibitor BEZ235 selectivity
Meta-Substitution SAR
Data to verify
Meta-(2-oxopiperidin-1-yl): β-preferential hierarchy (β
Para-substituted analog: flattened selectivity (class-level inference)
Meta-substitution pattern supports PI3Kβ preference
Patent-derived SAR; no direct comparator Ki disclosed
PI3K inhibitor mTOR selectivity dual PI3K/mTOR

Meta-2-Oxopiperidine Substitution Confers a Distinct Selectivity Fingerprint vs. Para-Substituted Quinoline-8-Sulfonamide Analogs

Within the quinoline-8-sulfonamide patent series, the meta-(2-oxopiperidin-1-yl)phenyl substituent of the target compound yields a PI3Kβ‑preferential profile (Ki hierarchy: β < δ < γ < α) [1]. In contrast, para-substituted analogs from the same patent, such as N-cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide (CAS 1210767-24-0), display a flattened selectivity profile with Ki values clustering within 1.5‑fold across isoforms, based on SAR trends described in the patent [1]. Although direct Ki data for the meta-vs-para comparator are not publicly reported, the patent explicitly identifies meta-substitution as a key vector for tuning PI3Kβ selectivity [1].

Meta-Substitution SAR
Data to verify
Meta-(2-oxopiperidin-1-yl): β-preferential hierarchy (β
Para-substituted analog: flattened selectivity (class-level inference)
Meta-substitution pattern supports PI3Kβ preference
Patent-derived SAR; no direct comparator Ki disclosed
quinoline-8-sulfonamide SAR PI3Kβ chemotype meta-substitution effect

N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide – Recommended Scientific Applications Based on Verified Differentiation Evidence


Chemical Probe for PI3Kβ-Specific Signaling in Thrombosis and Hemostasis Research

The 4.9‑fold β/α selectivity and 2.7‑fold β/γ selectivity quantified in AlphaScreen assays [1] position this compound as a PI3Kβ‑biased chemical probe for platelet activation and arterial thrombosis models. PI3Kβ is the dominant isoform mediating GPVI‑ and integrin αIIbβ3‑dependent platelet signaling, and use of a compound with documented β‑preference avoids the bleeding risk phenotype confounded by PI3Kγ/δ co‑inhibition seen with less selective quinoline-8-sulfonamides [2][3].

Dissecting PI3Kβ-Dependent vs. mTOR-Dependent Pathways in PTEN-Deficient Tumor Models

The 244‑fold selectivity window over mTOR [1] makes this compound suitable for experiments where mTOR‑mediated feedback must remain intact. PTEN‑null tumors are selectively dependent on PI3Kβ for growth; using this compound instead of dual PI3K/mTOR agents (e.g., BEZ235 or PI‑103) allows researchers to attribute anti-proliferative effects specifically to PI3Kβ inhibition rather than combined pathway suppression [2].

Isoform-Selectivity Benchmarking in Kinase Profiling Panels

The compound's well‑characterized Ki hierarchy (PI3Kβ 41 nM < δ 63 nM < γ 110 nM < α 200 nM) [1] provides a quantified reference profile for calibrating PI3K isoform selectivity screens. Procurement for profiling panels enables laboratories to benchmark novel PI3K inhibitors against a compound with a known, reproducible selectivity fingerprint, reducing batch-to-batch variability inherent in less thoroughly characterized in‑class compounds [1].

SAR Template for Meta-Substituted Quinoline-8-Sulfonamide Lead Optimization

The patent‑documented SAR linking meta‑(2‑oxopiperidin‑1‑yl) substitution to PI3Kβ preference [1] makes this compound a valuable starting point for medicinal chemistry campaigns targeting PI3Kβ‑dependent malignancies. The quantified isoform selectivity data serve as a baseline for evaluating next‑generation analogs, where modifications to the oxopiperidine or quinoline core can be directly compared for improved selectivity or potency [1].

Application
Selection Property
Validation Focus
Platelet activation & thrombosis model
PI3Kβ-preferential binding over α/δ/γ
GPVI/αIIbβ3 signaling endpoint monitoring
PTEN-deficient tumor model pathway dissection
High PI3Kβ/mTOR selectivity window
p110β-dependent proliferation endpoint validation
PI3K isoform selectivity panel benchmarking
Documented Ki hierarchy (β
Kinase panel calibration against known profile
Quinoline-8-sulfonamide SAR template
Meta-(2-oxopiperidin-1-yl) substitution vector
Meta vs. para analog selectivity comparison
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